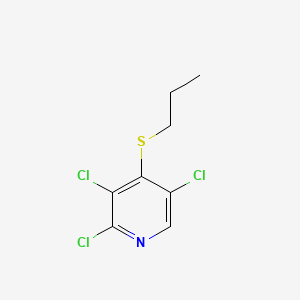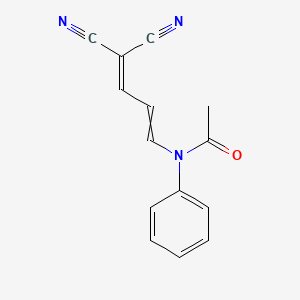
Formaldehyde, dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde, dimer, also known as paraformaldehyde, is a polymerized form of formaldehyde. It is a white, solid compound that is often used as a source of formaldehyde in various chemical reactions. The dimerization of formaldehyde results in the formation of a compound with the formula (CH₂O)₂, which is more stable and easier to handle than formaldehyde gas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The dimerization of formaldehyde can be achieved through several methods. One common method involves the condensation of formaldehyde in the presence of a catalyst, such as an acid or base. The reaction typically occurs at low temperatures to prevent further polymerization into higher oligomers or polymers .
Industrial Production Methods: Industrially, formaldehyde dimers are produced by the controlled polymerization of formaldehyde gas. This process involves passing formaldehyde gas through a solution containing a catalyst, which promotes the formation of the dimer. The resulting product is then purified and dried to obtain the solid dimer .
Analyse Chemischer Reaktionen
Types of Reactions: Formaldehyde dimers undergo various chemical reactions, including:
Oxidation: The dimer can be oxidized to formic acid in the presence of oxidizing agents.
Reduction: Reduction of the dimer can yield methanol.
Substitution: The dimer can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).
Major Products:
Formic Acid: From oxidation.
Methanol: From reduction.
Various Derivatives: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Formaldehyde dimers have a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a source of formaldehyde in various reactions.
Biology: Employed in the fixation of biological tissues for microscopy and histology.
Medicine: Utilized in the preparation of vaccines and as a disinfectant.
Industry: Used in the production of resins, plastics, and adhesives
Wirkmechanismus
The mechanism of action of formaldehyde dimers involves the release of formaldehyde gas upon heating or dissolution in water. Formaldehyde is a highly reactive electrophile that can form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity underlies its use in tissue fixation, where it cross-links proteins, preserving the structure of biological specimens .
Similar Compounds:
Acetaldehyde Dimer: Similar in structure but derived from acetaldehyde.
Thioformaldehyde Dimer: Contains sulfur instead of oxygen.
Borane Dimer: Formed from borane, with different chemical properties
Uniqueness: Formaldehyde dimer is unique due to its stability and ease of handling compared to formaldehyde gas. Its ability to release formaldehyde upon heating or dissolution makes it a convenient source of formaldehyde for various applications .
Eigenschaften
| 287-50-3 | |
Molekularformel |
C2H4O2 |
Molekulargewicht |
60.05 g/mol |
IUPAC-Name |
1,3-dioxetane |
InChI |
InChI=1S/C2H4O2/c1-3-2-4-1/h1-2H2 |
InChI-Schlüssel |
GFAJOMHUNNCCJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)

